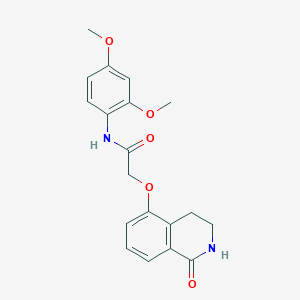

N-(2,4-dimethoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Description

N-(2,4-dimethoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide (CAS: 850905-22-5, molecular formula: C21H24N2O5, molecular weight: 384.4257 g/mol) is an acetamide derivative featuring a 2,4-dimethoxyphenyl group linked via an acetamide bridge to a 1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yloxy moiety .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c1-24-12-6-7-15(17(10-12)25-2)21-18(22)11-26-16-5-3-4-14-13(16)8-9-20-19(14)23/h3-7,10H,8-9,11H2,1-2H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNHGAVQEZNQFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2CCNC3=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide typically involves the following steps:

Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the isoquinoline structure.

Introduction of the Acetamide Linkage: The acetamide linkage is introduced by reacting the isoquinolinone with an acylating agent such as acetic anhydride or acetyl chloride.

Attachment of the 2,4-Dimethoxyphenyl Group: The final step involves the coupling of the 2,4-dimethoxyphenyl group to the acetamide intermediate, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogs

Key Structural Variations and Implications

Phenyl Ring Substituents Methoxy vs. Methyl Groups: The target compound’s 2,4-dimethoxyphenyl group provides electron-donating resonance effects, enhancing solubility in polar solvents compared to the 2,4-dimethylphenyl analog . However, methyl groups (in and ) may improve lipophilicity and membrane permeability.

Tetrahydroisoquinoline Modifications Benzyl vs. In contrast, the ethyl group in reduces steric bulk, possibly favoring interactions with shallow binding pockets. Halogen Effects: The 4-chlorobenzyl substituent in increases hydrophobicity and may enhance receptor binding via van der Waals interactions compared to fluorine analogs .

Bridging Group Consistency

All analogs retain the acetamide bridge, critical for maintaining structural integrity and hydrogen-bonding capacity.

Hypothetical Pharmacological Implications

While biological data are absent in the provided evidence, structural trends suggest:

- Solubility : Methoxy groups (target compound) may improve aqueous solubility over methyl or halogenated analogs, beneficial for oral bioavailability.

- Target Affinity : Fluorine or chlorine substituents () could enhance binding to enzymes or receptors sensitive to halogen interactions (e.g., kinase inhibitors).

- Metabolic Stability : The ethyl group () might reduce metabolic degradation compared to benzyl-containing analogs.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a dimethoxyphenyl group and a tetrahydroisoquinoline moiety linked by an ether bond. Its molecular formula is , with a molecular weight of approximately 342.39 g/mol.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C19H22N2O4 |

| Molecular Weight | 342.39 g/mol |

| Functional Groups | Ether, Amide |

| Structural Motifs | Dimethoxyphenyl, Tetrahydroisoquinoline |

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Effects : There is evidence supporting its efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.

Pharmacological Effects

In vivo studies have demonstrated several pharmacological effects:

- Neuroprotective Effects : The compound may protect neuronal cells from damage induced by neurotoxic agents.

- Anti-inflammatory Activity : It has been observed to reduce inflammation markers in animal models.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant properties of this compound revealed that it significantly reduced malondialdehyde (MDA) levels in rat models subjected to oxidative stress. The results indicated a substantial increase in antioxidant enzyme activities (e.g., superoxide dismutase and catalase) following treatment with the compound.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.

Case Study 3: Antimicrobial Efficacy

The compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.